molecular formula C10H13FN2O2S B1332911 1-(3-Fluoro-benzenesulfonyl)-piperazine CAS No. 743441-88-5

1-(3-Fluoro-benzenesulfonyl)-piperazine

Cat. No.: B1332911
CAS No.: 743441-88-5
M. Wt: 244.29 g/mol
InChI Key: FXEGQMAUJUTMRH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzenesulfonyl)-piperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-benzenesulfonyl)-piperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluorobenzenesulfonyl chloride+PiperazineThis compound+HCl\text{3-Fluorobenzenesulfonyl chloride} + \text{Piperazine} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzenesulfonyl chloride+Piperazine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides.

Scientific Research Applications

1-(3-Fluoro-benzenesulfonyl)-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Research: It serves as a probe in studying the interactions of sulfonyl-containing compounds with biological targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can also enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • 3-Fluorobenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • Fluorobenzene

Comparison: 1-(3-Fluoro-benzenesulfonyl)-piperazine is unique due to the presence of both a fluorine atom and a sulfonyl group, which confer distinct chemical and biological properties. Compared to benzenesulfonyl chloride, the fluorine atom in this compound enhances its reactivity and binding affinity. Fluorobenzene, on the other hand, lacks the sulfonyl group, making it less versatile in chemical reactions and applications.

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGQMAUJUTMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366551
Record name 1-(3-Fluoro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743441-88-5
Record name 1-(3-Fluoro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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